molecular formula C10H7NO3 B1629141 5-(Pyridin-4-yl)furan-2-carboxylic acid CAS No. 216867-35-5

5-(Pyridin-4-yl)furan-2-carboxylic acid

Cat. No. B1629141
Key on ui cas rn: 216867-35-5
M. Wt: 189.17 g/mol
InChI Key: QGYOLXCSZPSRMR-UHFFFAOYSA-N
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Patent
US06359134B1

Procedure details

To a solution of the obtained methyl 5-(4-pyridyl)-2-furancarboxylate (100 mg) in ethanol (10 ml) was added 1 N sodium hydroxide solution (4 ml) and the solution was stirred at room temperature for 2 hours. The reaction solution was concentrated and the residue was dissolved in water, to which was added 1 N hydrochloric acid (4 ml). The precipitate was filtered, washed with water and dried to give the title compound (59 mg).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[O:11][C:10]([C:12]([O:14]C)=[O:13])=[CH:9][CH:8]=2)=[CH:3][CH:2]=1.[OH-].[Na+]>C(O)C>[N:1]1[CH:2]=[CH:3][C:4]([C:7]2[O:11][C:10]([C:12]([OH:14])=[O:13])=[CH:9][CH:8]=2)=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
N1=CC=C(C=C1)C1=CC=C(O1)C(=O)OC
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water, to which
ADDITION
Type
ADDITION
Details
was added 1 N hydrochloric acid (4 ml)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=CC=C(C=C1)C1=CC=C(O1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 59 mg
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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